molecular formula C21H14N4O6 B15013849 N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide

Katalognummer: B15013849
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: XKKNCLDJXQJHDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring fused with a benzamide moiety, along with nitro groups attached to the benzamide ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core One common method involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring

The dinitrobenzamide moiety is introduced in a subsequent step, often involving nitration of the benzamide precursor using a mixture of concentrated nitric acid and sulfuric acid. The final coupling of the benzoxazole and dinitrobenzamide fragments can be achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for nitration and condensation steps, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Bromine, chlorine, Lewis acids.

Major Products Formed

    Reduction: Amino derivatives of the compound.

    Oxidation: Nitroso derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its potential anticancer properties, as benzoxazole derivatives have shown activity against various cancer cell lines.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the nitro groups can undergo bioreduction to form reactive intermediates that induce oxidative stress and damage cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
  • N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide
  • 2-phenylbenzimidazoles

Uniqueness

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide is unique due to the presence of both benzoxazole and dinitrobenzamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C21H14N4O6

Molekulargewicht

418.4 g/mol

IUPAC-Name

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C21H14N4O6/c1-12-4-2-3-5-17(12)21-23-18-10-14(6-7-19(18)31-21)22-20(26)13-8-15(24(27)28)11-16(9-13)25(29)30/h2-11H,1H3,(H,22,26)

InChI-Schlüssel

XKKNCLDJXQJHDQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.